![molecular formula C8H11ClN4O B6102343 N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride](/img/structure/B6102343.png)
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
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Overview
Description
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a furan ring and an imidazole ring, which are both important structures in medicinal chemistry due to their biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride typically involves the condensation of furan-2-carbaldehyde with 4,5-dihydro-1H-imidazol-2-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the Schiff base. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride involves its interaction with biological macromolecules. The compound can bind to metal ions through its imidazole and furan rings, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the Schiff base moiety can interact with nucleophilic sites on proteins and DNA, leading to the inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan-containing compound with anticancer properties.
N-(furan-2-ylmethyl)-1H-benzimidazole: Known for its antimicrobial activity.
N-(furan-2-ylmethyl)-1H-pyrazole: Studied for its anti-inflammatory effects.
Uniqueness
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is unique due to its dual functionality as both a Schiff base and a heterocyclic compound. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c1-2-7(13-5-1)6-11-12-8-9-3-4-10-8;/h1-2,5-6H,3-4H2,(H2,9,10,12);1H/b11-6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDHVCJSSSLGKJ-ICSBZGNSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)N/N=C/C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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